molecular formula C22H38FeN2 B13388302 iron;1,2,3,4,5-pentamethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine

iron;1,2,3,4,5-pentamethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine

Cat. No.: B13388302
M. Wt: 386.4 g/mol
InChI Key: CDEAJOAFECJEJP-UHFFFAOYSA-N
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Description

(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron is a chiral organometallic compound that features a pentamethylcyclopentadienyl (Cp*) ligand coordinated to an iron center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron typically involves the coordination of a chiral pyrrolidinopyrindinyl ligand to a pentamethylcyclopentadienyl iron complex. The process often requires a multi-step synthesis, starting with the preparation of the chiral ligand, followed by its coordination to the iron center under controlled conditions. Common reagents include iron salts and pentamethylcyclopentadiene, with the reaction often carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthesis techniques such as continuous flow chemistry or batch processing. These methods ensure the consistent production of high-purity (S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron, which is crucial for its application in various fields .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of new organometallic compounds .

Scientific Research Applications

(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron exerts its effects involves the coordination of the chiral ligand to the iron center, creating a chiral environment that influences the reactivity and selectivity of the compound. The molecular targets and pathways involved include interactions with various substrates in catalytic reactions, leading to the formation of enantiomerically enriched products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron is unique due to its chiral ligand, which imparts specific stereochemical properties that are not present in simpler metallocenes like ferrocene. This makes it particularly valuable in asymmetric catalysis and other applications requiring high enantioselectivity .

Properties

IUPAC Name

iron;1,2,3,4,5-pentamethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.C10H20.Fe/c1-2-9-14(8-1)12-6-7-13-11-5-3-4-10(11)12;1-6-7(2)9(4)10(5)8(6)3;/h6-7,10-11H,1-5,8-9H2;6-10H,1-5H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEAJOAFECJEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C1C)C)C)C.C1CCN(C1)C2=CC=NC3C2CCC3.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38FeN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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